![molecular formula C10H6Cl2N4O B1480174 2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole CAS No. 2098091-64-4](/img/structure/B1480174.png)
2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole
Overview
Description
2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole, also known as AZD-DC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic molecule that contains an azido group and a phenyl group, and has been used in the synthesis of various compounds, including those that are biologically active. In recent years, AZD-DC has been studied for its potential applications in drug discovery and development, as well as its biochemical and physiological effects. In
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis
Oxazoline ligands, including those derived from oxazole structures, have been extensively studied for their use in coordination chemistry and asymmetric synthesis. These ligands offer versatility in design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. They are pivotal in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
Synthetic Methodology
Oxazoles serve as reactive scaffolds for synthetic elaboration, particularly in the preparation of alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. Their halomethyl derivatives, such as 2-(halomethyl)oxazoles, are employed in substitution reactions due to their effective reactivity (Patil & Luzzio, 2016).
Bioorganic Chemistry
Research has identified oxazoles as potential inhibitors of amyloid fibril formation, with specific substitutions on the oxazole ring significantly reducing amyloidogenesis. This indicates the therapeutic potential of oxazole derivatives in treating diseases associated with amyloid fibrils (Razavi et al., 2005).
Materials Science
Oxazole derivatives have been explored for their photophysical properties and nonlinear optical behavior. Novel oxazol-5-ones with specific substitutions have shown significant third-order nonlinear optical properties, indicating their potential use in optical limiting applications (Murthy et al., 2013).
Chemical Synthesis
An efficient protocol for the synthesis of 2-(azidomethyl)oxazoles via a continuous-flow process has been developed. This methodology involves the thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent treatment with NaN3 to yield azido oxazoles. This represents a novel approach to synthesizing this functional group in oxazoles (Rossa, Suveges, Sá, Cantillo, & Kappe, 2018).
properties
IUPAC Name |
2-(azidomethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFPHDQJUTUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(2,4-dichlorophenyl)oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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